molecular formula C13H14N2O B8418279 {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol

Cat. No.: B8418279
M. Wt: 214.26 g/mol
InChI Key: LHMUQCPLGXWBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol is a complex organic compound with a unique structure that includes a phenyl group, a tetrahydrocyclopentapyrazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the tetrahydrocyclopentapyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Uniqueness

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol

InChI

InChI=1S/C13H14N2O/c16-9-12-11-7-4-8-13(11)15(14-12)10-5-2-1-3-6-10/h1-3,5-6,16H,4,7-9H2

InChI Key

LHMUQCPLGXWBCT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2CO)C3=CC=CC=C3

Origin of Product

United States

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